Evogliptin-d9 is a stable isotope-labeled derivative of Evogliptin, which is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This compound is primarily used in the management of type 2 diabetes mellitus by enhancing the levels of incretin hormones, which play a crucial role in glucose metabolism. Evogliptin was first introduced in October 2015 and has been noted for its high selectivity and low risk of hypoglycemia compared to other DPP-4 inhibitors . The DPP-4 inhibitors work by inhibiting the enzyme that degrades incretin hormones, thereby increasing insulin secretion and decreasing glucagon levels, leading to lower blood glucose levels.
Evogliptin-d9 is synthesized from Evogliptin, which has the molecular formula and a molecular weight of approximately 401.4 g/mol. The compound falls under the category of antidiabetic agents, specifically within the DPP-4 inhibitor class, which has been widely adopted for treating type 2 diabetes since 2006 .
The synthesis of Evogliptin-d9 involves several chemical transformations starting from appropriate precursors. The methods typically employed include:
Evogliptin-d9 retains the core structure of Evogliptin but incorporates deuterium atoms at specific positions, enhancing its stability and allowing it to be used as a tracer in pharmacokinetic studies. The molecular structure can be represented as follows:
This structural data indicates the compound's potential interactions within biological systems, particularly in terms of solubility and permeability.
Evogliptin-d9 undergoes similar metabolic pathways as its parent compound. Key reactions include:
The reaction pathways are critical for understanding how Evogliptin-d9 behaves in vivo and its efficacy in therapeutic applications.
Evogliptin-d9 functions through the inhibition of the Dipeptidyl Peptidase-4 enzyme, leading to increased concentrations of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). This mechanism involves:
Evogliptin-d9 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | Approximately 404.2 g/mol |
Molecular Formula | |
XLogP3 | 1 |
Topological Polar Surface Area | 84.7 Ų |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 7 |
These properties are essential for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, excretion, and toxicity.
Evogliptin-d9 is primarily utilized in pharmacokinetic studies to trace drug metabolism and efficacy without interfering with biological systems due to its isotopic labeling. Its applications include:
CAS No.: 2873-38-3
CAS No.:
CAS No.: 637004-63-8
CAS No.:
CAS No.: 261380-41-0
CAS No.: 88048-09-3